molecular formula C9H6BrF3O3 B13706016 2-Bromo-5-(trifluoromethyl)mandelic acid

2-Bromo-5-(trifluoromethyl)mandelic acid

Cat. No.: B13706016
M. Wt: 299.04 g/mol
InChI Key: PADXAIUBOAXZPD-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)mandelic acid is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group at the 5-position and a hydroxyl (-OH) group adjacent to a carboxylic acid (-COOH) moiety. Its structure combines electrophilic (bromine) and electron-withdrawing (-CF₃) groups, making it a versatile intermediate in pharmaceutical synthesis and organocatalysis.

Properties

Molecular Formula

C9H6BrF3O3

Molecular Weight

299.04 g/mol

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6BrF3O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16)

InChI Key

PADXAIUBOAXZPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)mandelic acid typically involves the bromination of 5-(trifluoromethyl)mandelic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)mandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-(trifluoromethyl)mandelic acid exerts its effects involves interactions with specific molecular targets. For instance, its bromine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Positional Isomerism: 2-Bromo vs. 3-Bromo Derivatives

The position of the bromine atom significantly influences reactivity and applications:

  • 3-Bromo-5-(trifluoromethyl)mandelic acid (CAS 1214339-37-3) is documented with 95% purity and is commercially available as a building block . The 3-bromo isomer may exhibit different steric and electronic effects compared to the 2-bromo variant, altering its suitability for cross-coupling reactions or chiral resolutions.
  • 2-Bromo-5-(trifluoromethyl)benzoic acid (CAS 927637-85-2) lacks the hydroxyl group of mandelic acid but shares the bromine and -CF₃ substituents. It is used in Suzuki-Miyaura couplings (e.g., to synthesize dibenzopyranones) , highlighting the importance of bromine positioning in directing reactivity.
Table 1: Key Properties of Brominated Trifluoromethyl Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Bromo-5-(trifluoromethyl)mandelic acid Not available C₉H₆BrF₃O₃ 299.05 -OH, -COOH, -Br, -CF₃
3-Bromo-5-(trifluoromethyl)mandelic acid 1214339-37-3 C₉H₆BrF₃O₃ 299.05 -OH, -COOH, -Br, -CF₃
2-Bromo-5-(trifluoromethyl)benzoic acid 927637-85-2 C₈H₄BrF₃O₂ 269.02 -COOH, -Br, -CF₃
2-Bromo-5-(trifluoromethyl)benzaldehyde 102684-91-3 C₈H₄BrF₃O 253.02 -CHO, -Br, -CF₃

Functional Group Variations

  • Carboxylic Acid Derivatives :

    • 2-Bromo-5-(trifluoromethyl)benzoic acid is esterified to methyl or ethyl esters (e.g., methyl 2-bromo-5-(trifluoromethyl)benzoate, 95% yield) for use in cross-coupling reactions . The mandelic acid derivative’s additional -OH group may enhance hydrogen bonding, affecting solubility and chiral recognition.
    • 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS 1214327-53-3) replaces the hydroxyl group with an acetic acid chain, broadening its utility in alkylation or amidation reactions .
  • Boronic Acids :

    • 2-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS 957034-38-7) is a Suzuki coupling partner requiring storage at 0–6°C . The mandelic acid derivative’s stability under similar conditions is untested but likely inferior due to its acidic -OH and -COOH groups.

Physicochemical Properties

  • Solubility and Stability :
    • Boronic acids (e.g., 2-bromo-5-(trifluoromethyl)phenylboronic acid) require cold storage to prevent decomposition , whereas mandelic acid derivatives may be stable at room temperature but prone to oxidation due to the -OH group.
    • The trifluoromethyl group enhances lipophilicity, improving membrane permeability in bioactive compounds .

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